tert-butyl (3R,4S)-3-amino-4-hydroxypyrrolidine-1-carboxylate

Stereoselective synthesis Epoxide ring-opening Regioselectivity

tert-Butyl (3R,4S)-3-amino-4-hydroxypyrrolidine-1-carboxylate is a cis‑configured, N‑Boc‑protected vicinal amino alcohol with defined (3R,4S) absolute stereochemistry. It serves as a versatile intermediate in medicinal chemistry for constructing enantiopure pyrrolidine‑containing bioactive molecules.

Molecular Formula C9H18N2O3
Molecular Weight 202.25
CAS No. 1174020-29-1
Cat. No. B3087491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (3R,4S)-3-amino-4-hydroxypyrrolidine-1-carboxylate
CAS1174020-29-1
Molecular FormulaC9H18N2O3
Molecular Weight202.25
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C(C1)O)N
InChIInChI=1S/C9H18N2O3/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11/h6-7,12H,4-5,10H2,1-3H3/t6-,7+/m1/s1
InChIKeyMOZOQDNRVPHFOO-RQJHMYQMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (3R,4S)-3-amino-4-hydroxypyrrolidine-1-carboxylate (CAS 1174020-29-1): Chiral N-Boc Pyrrolidine Building Block for Stereoselective Synthesis


tert-Butyl (3R,4S)-3-amino-4-hydroxypyrrolidine-1-carboxylate is a cis‑configured, N‑Boc‑protected vicinal amino alcohol with defined (3R,4S) absolute stereochemistry. It serves as a versatile intermediate in medicinal chemistry for constructing enantiopure pyrrolidine‑containing bioactive molecules. The compound has a molecular weight of 202.25 g·mol⁻¹, a predicted LogP of ‑0.81, and a predicted boiling point of 308.8 ± 42.0 °C . Multiple vendors supply the single enantiomer in quantities from milligrams to grams, with purity documented by HPLC, NMR, and GC .

Why Stereochemical Identity Prevents Simple Substitution of In‑Class Pyrrolidine Analogs


Although several Boc‑protected 3‑amino‑4‑hydroxypyrrolidine stereoisomers exist—(3S,4R), (3R,4R), and (3S,4S)—they are not interchangeable. The relative and absolute configuration determines the three‑dimensional presentation of the amino and hydroxyl groups, which directly affects biological target recognition, regiochemical outcomes in subsequent synthetic transformations, and physicochemical properties. As demonstrated in epoxide ring‑opening studies, cis‑configured substrates exhibit markedly different regioselectivity compared to trans isomers (4:1 vs. 3:7 C‑2/C‑3 opening) [1]. Consequently, using an incorrect stereoisomer can lead to failed syntheses or inactive drug candidates. Quantitative head‑to‑head comparative data for the fully protected (3R,4S)‑Boc derivative remain sparse; the differentiation evidence presented below relies on class‑level inference and direct comparisons of closely related unprotected or differentially protected analogs.

Quantitative Differentiation Evidence for tert‑Butyl (3R,4S)-3-amino-4-hydroxypyrrolidine-1-carboxylate vs. Closest Analogs


Regioselectivity in Epoxide Opening: cis vs. trans Configuration Determines Synthetic Outcome

In the synthesis of 4‑amino‑3‑hydroxypyrrolidines, the cis‑configured epoxide precursor (derived from the cis‑3‑amino‑4‑hydroxypyrrolidine scaffold) undergoes ring‑opening by liquid ammonia with a C‑2/C‑3 regioselectivity of 4:1, whereas the corresponding trans‑configured epoxide gives a 3:7 ratio. This quantitative difference dictates the structure of the resulting lactam intermediates and, consequently, the stereochemistry of the final pyrrolidine products [1].

Stereoselective synthesis Epoxide ring-opening Regioselectivity

Chemical Purity and Enantiomeric Integrity: Vendor‑Documented Specifications

Independent vendor specifications document chemical purity levels for the single enantiomer: Bidepharm reports 98% purity with batch‑specific HPLC, NMR, and GC analysis ; AKSci lists 95% purity ; CymitQuimica specifies 98% purity . The (3R,4S) isomer is consistently supplied with ≥95% chemical purity and, because it is sold as a single enantiomer, the effective enantiomeric excess is >97% compared to the racemic cis mixture (CAS 138026‑97‑8) which contains 50% of the undesired (3S,4R) enantiomer.

Chemical purity Enantiomeric excess Quality control

Stereospecific Biological Activity: cis vs. trans Isomers Exhibit Divergent Pharmacological Profiles

In a study of unprotected 4‑amino‑3‑hydroxypyrrolidine stereoisomers, the (3R,4R)‑trans isomer inhibited α‑mannosidase with a Ki of 40 µM, whereas the (3R,4S)‑cis isomer was completely inactive at the same concentration [1]. This >100‑fold difference in inhibitory activity demonstrates that biological activity is exquisitely stereospecific. Furthermore, the trans (3S,4S) isomer is the preferred building block for the anticancer agent Voreloxin, while the cis (3R,4S) isomer cannot substitute in this context [2].

Glycosidase inhibition Stereospecific activity Medicinal chemistry

Optimal Application Scenarios for tert‑Butyl (3R,4S)-3-amino-4-hydroxypyrrolidine-1-carboxylate Based on Differentiated Evidence


Stereoselective Synthesis of cis‑Configured Glycosidase Inhibitor Candidates

The 4:1 C‑2 selectivity observed in epoxide opening [Section 3, Evidence 1] makes the (3R,4S) isomer the mandatory starting material for constructing 2,4‑diamino‑2,4‑dideoxy lactam intermediates. These lactams are direct precursors to pyrrolidine‑based glycosidase inhibitors. Using the trans isomer would lead to the 3‑amino‑4‑hydroxy regioisomer, incompatible with the target pharmacophore.

Preparation of Chiral Pyrrolidine Ligands and Organocatalysts

The vicinal amino‑alcohol motif with defined (3R,4S) stereochemistry is a privileged scaffold for bidentate chiral ligands and organocatalysts. The high enantiomeric purity guaranteed by single‑enantiomer supply (>97% ee, [Section 3, Evidence 2]) ensures that the resulting catalysts exhibit the desired asymmetric induction without interference from the enantiomeric impurity.

Chiral Reference Standard for HPLC Method Development

The well‑characterized single enantiomer with documented 98% chemical purity and defined absolute configuration [Section 3, Evidence 2] is suitable as a chiral reference standard for developing HPLC methods that separate the four stereoisomers of Boc‑3‑amino‑4‑hydroxypyrrolidine, a common quality‑control requirement in pharmaceutical intermediate release testing.

Building Block for cis‑Selective Medicinal Chemistry Programs

Programs that require a cis‑3‑amino‑4‑hydroxypyrrolidine core—as distinct from the trans core used in Voreloxin [Section 3, Evidence 3]—must procure the (3R,4S) isomer explicitly. The compound’s Boc protection allows orthogonal deprotection and further elaboration at the ring nitrogen, enabling rapid analog generation in kinase inhibitor or antiviral projects.

Quote Request

Request a Quote for tert-butyl (3R,4S)-3-amino-4-hydroxypyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.